

Technical Support Center: Differentiating Salmonella Kentucky ST198

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Compound of Interest					
Compound Name:	ST 198				
Cat. No.:	B15578269	Get Quote			

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with differentiating Salmonella Kentucky ST198 from other serovars.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to differentiate S. Kentucky ST198 from other S. Kentucky strains using traditional methods?

A1: Traditional serotyping, which identifies somatic (O) and flagellar (H) antigens, is insufficient for distinguishing between different sequence types (STs) of S. Kentucky, such as ST198 and ST152.[1][2] While both belong to the S. Kentucky serovar, they represent distinct genetic lineages with different epidemiological significance.[1][2] Therefore, molecular typing methods are essential for accurate differentiation.

Q2: What are the primary molecular characteristics that distinguish S. Kentucky ST198?

A2:S. Kentucky ST198 is globally recognized as a multidrug-resistant (MDR) clone.[3][4][5] Key molecular identifiers include:

 Multilocus Sequence Type (MLST): As the name suggests, it is defined as sequence type 198.[3][5][6]



- gyrA and parC mutations: Most ST198 strains possess mutations in the quinolone resistance-determining regions (QRDRs) of the gyrA and parC genes, conferring resistance to fluoroquinolones like ciprofloxacin.[3][7][8][9]
- Salmonella Genomic Island 1 (SGI1): The emergence of the MDR phenotype in ST198 is linked to the acquisition of a variant of SGI1, often SGI1-K, which carries a cluster of antimicrobial resistance genes.[4][8][10][11]

Q3: What is the clinical and epidemiological significance of identifying S. Kentucky ST198?

A3: While S. Kentucky is commonly found in poultry, the ST198 lineage is of particular public health concern due to its extensive drug resistance and association with human infections, often linked to international travel.[1][2][4][5][10] Distinguishing ST198 is crucial for surveillance, outbreak investigation, and implementing effective control measures to limit its global spread.[5]

Troubleshooting Guides

Issue 1: Ambiguous Pulsed-Field Gel Electrophoresis (PFGE) Patterns

Q: My PFGE results for S. Kentucky isolates are not clearly distinguishing between known ST198 and other strains. What could be the cause and how can I resolve this?

A: While PFGE is a standard typing method for Salmonella, it may show weak clonality for some serovars, making interpretation difficult.[12]

- Possible Cause: Genetic rearrangements, particularly within the mobile genetic element SGI1, are common in ST198 and can alter restriction sites, leading to variable PFGE patterns.[4]
- Troubleshooting Steps:
 - Optimize Restriction Enzyme Choice: Ensure you are using the standardized restriction enzymes for Salmonella (e.g., Xbal).



- Cross-verify with other Methods: Do not rely solely on PFGE. A combination of multiple
 methods is often necessary for clear differentiation.[12] Complement your PFGE data with
 MLST to confirm the sequence type.
- Whole Genome Sequencing (WGS): For the highest resolution, WGS can provide definitive identification and detailed genetic information, overcoming the limitations of PFGE.[4]

Issue 2: PCR for Quinolone Resistance Genes Yields Negative Results in a Suspected ST198 Isolate

Q: I have a ciprofloxacin-resistant S. Kentucky isolate that I suspect is ST198, but my PCR for plasmid-mediated quinolone resistance (PMQR) genes is negative. Why is this?

A: High-level ciprofloxacin resistance in S. Kentucky ST198 is primarily due to chromosomal mutations, not plasmid-mediated genes.[9]

- Explanation: The resistance mechanism involves specific point mutations in the QRDRs of the gyrA and parC genes.[3][8][9]
- · Recommended Action:
 - Sequence the QRDRs: Instead of screening for PMQR genes, perform Sanger sequencing of the gyrA and parC genes to identify the characteristic mutations (e.g., S83F in gyrA, S80I in parC).[3][7]
 - Design Specific Primers: You can also design allele-specific PCR primers to directly detect these single nucleotide polymorphisms (SNPs) for a more rapid screening approach.

Quantitative Data Summary

The following table summarizes the prevalence and resistance characteristics of S. Kentucky ST198 from various studies.



Study Focus	Sample Source	Prevalence of S. Kentucky ST198	Key Resistance Profile	Reference
Global Spread	Human cases (2002-2008)	489 cases identified across multiple countries	Multidrug- resistant, high- level ciprofloxacin resistance	[5]
Poultry in Spain	Turkey, laying hen, broiler (2011-2017)	All 66 isolates belonged to ST198	All resistant to ciprofloxacin and nalidixic acid; carried 1-16 antimicrobial resistance genes	[3]
Chicken Meat in China	Chicken meat products	13.33% (10/75) of Salmonella isolates	Resistant to cephalosporins, ciprofloxacin, tigecycline, and fosfomycin	[7]
Livestock in East Africa	Animal sources	All 19 S. Kentucky isolates were ST198	High resistance rates to sulfamethoxazol e/trimethoprim (94.7%), ciprofloxacin (89.5%), and tetracycline (89.5%)	[6]

Experimental Protocols Multilocus Sequence Typing (MLST)

MLST is a definitive method for identifying S. Kentucky ST198. The protocol involves PCR amplification and sequencing of internal fragments of seven housekeeping genes.



Methodology:

- DNA Extraction: Isolate genomic DNA from a pure culture of S. Kentucky using a commercial kit or standard phenol-chloroform extraction.
- PCR Amplification: Amplify the seven housekeeping genes (aroC, dnaN, hemD, hisD, purE, sucA, and thrA) using established primer sets for Salmonella enterica.
- Sequencing: Purify the PCR products and sequence them using Sanger sequencing.
- Allele and ST Assignment: Submit the sequences to the Salmonella MLST database (e.g., PubMLST) to determine the allelic profile and the corresponding sequence type. An isolate is identified as ST198 if the combination of its seven alleles matches the defined profile for ST198.

PCR and Sequencing for gyrA and parC Mutations

This protocol is used to detect the specific mutations conferring fluoroquinolone resistance in ST198.

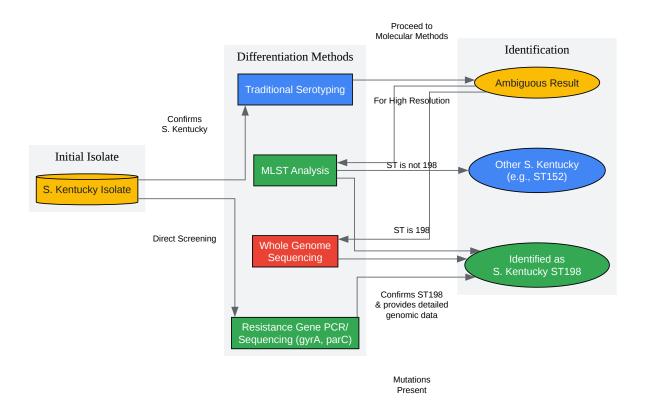
Methodology:

- Primer Design: Design primers to amplify the QRDR regions of the gyrA and parC genes.
- PCR Amplification: Perform PCR using the designed primers and extracted genomic DNA from the test isolate.
- Sequencing: Sequence the purified PCR products.
- Sequence Analysis: Align the obtained sequences with a wild-type reference sequence (e.g., from a known susceptible S. Kentucky strain) to identify non-synonymous single nucleotide polymorphisms (SNPs). Look for mutations at codons 83 and 87 in gyrA and codon 80 in parC.[3]

Visualizations



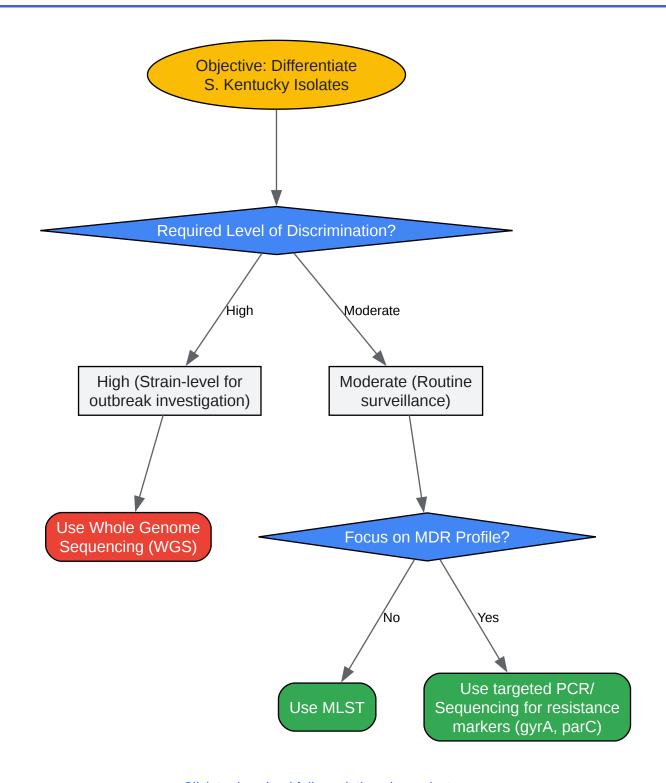
Cannot differentiate STs











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